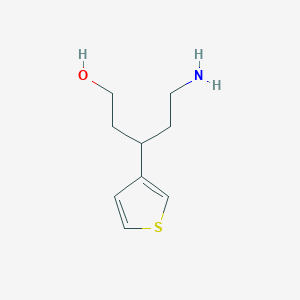

5-Amino-3-(3-thienyl)pentan-1-ol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-amino-3-thiophen-3-ylpentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NOS/c10-4-1-8(2-5-11)9-3-6-12-7-9/h3,6-8,11H,1-2,4-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRQCGUMIMPQIRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(CCN)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 5 Amino 3 3 Thienyl Pentan 1 Ol and Its Analogs

Retrosynthetic Analysis of 5-Amino-3-(3-thienyl)pentan-1-ol

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For this compound, the analysis identifies key bonds that can be strategically disconnected. The target molecule is a 1,3-amino alcohol, a common structural motif.

A primary disconnection can be made at the C3-C4 bond. This disconnection suggests a synthetic route involving the conjugate addition of an amine or an amine equivalent to an α,β-unsaturated carbonyl compound. This precursor, a 3-thienyl-substituted pentenal or a related derivative, could be assembled from simpler fragments.

Alternatively, a disconnection between the C2 and C3 atoms points towards an aldol-type condensation. This would involve a reaction between a thienyl-containing aldehyde or ketone and an appropriate enolate, followed by subsequent introduction of the amino group. The presence of heteroatoms like nitrogen and oxygen often guides disconnection strategies, as bonds adjacent to these atoms are frequently formed during the synthesis. amazonaws.com

Another retrosynthetic approach considers the 1,5-relationship between the amino and hydroxyl groups. This suggests a Michael addition reaction as a key step in constructing the carbon backbone, a common strategy for creating 1,5-difunctionalized compounds. amazonaws.com

Conventional Synthetic Routes to this compound

Conventional synthesis provides foundational methods for constructing the target molecule, often focusing on reliability and accessibility of reagents rather than stereochemical precision.

Multi-component Reactions in the Synthesis of Thiophene-containing Amino Alcohols

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer an efficient pathway to complex molecules. nih.govyoutube.com While a specific MCR for this compound is not prominently documented, established MCRs for synthesizing its constituent parts are well-known.

The Mannich reaction, another powerful MCR, combines an amine, a non-enolizable carbonyl compound, and a compound with an active hydrogen to form aminomethyl derivatives. nih.gov This reaction could be envisioned as a method to construct the C3-C4-C5 portion of the aminopentanol backbone. The efficiency and atom economy of MCRs make them attractive for building libraries of diverse compounds, including thiophene-containing structures. tandfonline.commdpi.commdpi.com

Approaches for Introducing the 3-Thienyl Moiety

Several methods exist for incorporating the 3-thienyl group into the molecular structure. Transition metal-catalyzed cross-coupling reactions are a primary tool for this purpose. univ.kiev.ua

Suzuki Coupling: This reaction would involve the palladium-catalyzed coupling of 3-thienylboronic acid with a suitable electrophile containing the pentan-1-ol backbone. The development of methods for synthesizing five-membered heterocycle boronic acids has made this a versatile approach. univ.kiev.ua

Other Cross-Coupling Reactions: Similar strategies, such as Stille or Negishi couplings, could also be employed using the appropriate organometallic thiophene (B33073) reagents.

Thiophene Ring Synthesis: An alternative to attaching a pre-formed thiophene ring is to construct it during the synthesis. Methods like the Vilsmeier-Haack-Arnold reaction on an appropriate ketone precursor can yield a β-chloro acrolein, which can then be cyclized with sodium sulfide (B99878) to form the thiophene ring. sciforum.net Other one-pot syntheses can produce 2,5-diaryl-substituted thiophenes, demonstrating the feasibility of building the heterocyclic core from acyclic precursors. researchgate.net

The choice of method often depends on the availability of starting materials and the compatibility of functional groups present in the molecule.

Strategies for Constructing the 5-Aminopentan-1-ol Backbone

The 5-aminopentan-1-ol backbone is a bifunctional component that can be synthesized through various routes. wikipedia.org

One prominent industrial method starts from furfural (B47365), a renewable platform chemical. wikipedia.org The process involves:

Hydrogenation of furfural to tetrahydrofurfuryl alcohol.

Ring expansion via dehydration to form dihydropyran.

Reductive amination of dihydropyran with ammonia (B1221849), which opens the ring to yield 5-amino-1-pentanol. wikipedia.org

A related, high-yield method involves the direct hydration of 3,4-dihydro-2H-pyran, followed by reductive amination under mild conditions (≤120°C and ≤3 MPa), which can achieve yields of up to 93%. google.com

Another synthetic pathway begins with diethyl-3-aminoglutarate, which is reduced using reagents like lithium aluminum hydride (LAH). google.com However, isolation of the water-soluble product from the resulting metal salts can be challenging and lead to lower yields. google.com A modified process utilizes a Boc-protected glutarate derivative, which accelerates the reduction with sodium borohydride (B1222165) and simplifies purification. google.com The availability of 5-aminopentan-1-ol as a starting material is also noted in synthetic proposals for more complex molecules. researchgate.net

| Starting Material | Key Intermediates | Reagents | Final Product | Reference(s) |

| Furfural | Tetrahydrofurfuryl alcohol, Dihydropyran | H₂, NH₃ | 5-Amino-1-pentanol | wikipedia.org |

| 3,4-Dihydro-2H-pyran | 2-Hydroxytetrahydropyran | H₂O, NH₃, H₂ | 5-Amino-1-pentanol | wikipedia.orggoogle.com |

| Diethyl-3-aminoglutarate | - | LiAlH₄ | 3-Amino-pentan-1,5-diol | google.com |

| Dimethyl-3-N-Boc-glutarate | - | NaBH₄ | 3-Amino-pentan-1,5-diol | google.com |

Asymmetric Synthesis Approaches for Chiral Centers in this compound

The carbon atom at position 3, which bears the thienyl group, is a chiral center. Asymmetric synthesis aims to produce a single enantiomer of the molecule, which is crucial in many applications.

Enantioselective Methodologies

Recent advances in catalysis have provided powerful tools for the enantioselective synthesis of chiral amino alcohols. chemrxiv.org These methods often rely on chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Enantioselective C-H Amination: A novel strategy involves the direct, regioselective, and enantioselective radical C-H amination of alcohols. nih.gov This method uses a combination of an iridium photocatalyst and a chiral copper catalyst to convert a C-H bond at the β-position of an alcohol into a C-N bond with high enantioselectivity. nih.gov This approach bypasses the need for pre-functionalized substrates. nih.gov

Catalytic Reductive Coupling: Copper-catalyzed reductive coupling reactions can add N-substituted allyl groups to ketones enantioselectively, providing access to chiral 1,2-amino alcohol synthons. nih.govacs.org This method generates the amino alcohol motif with high levels of regio-, diastereo-, and enantioselectivity. nih.gov

Nickel-Catalyzed Couplings: A nickel-catalyzed reductive coupling of aldehydes with protected amino-pentadienoates has been developed to afford anti-configured vicinal amino alcohol derivatives. acs.org The use of a specific VAPOL-derived phosphoramidite (B1245037) ligand was uniquely effective in controlling both the regiochemistry and enantioselectivity of the transformation. acs.org

Use of Chiral Auxiliaries: The use of chiral N-tert-butanesulfinyl imines is a well-established method for the stereoselective synthesis of vicinal amino alcohols. nih.gov Zinc homoenolates, generated from cyclopropanols, react with these chiral sulfinyl imines in a highly regio- and stereoselective manner to produce the desired amino alcohol derivatives. nih.gov

| Method | Catalyst/Auxiliary | Key Reaction | Product Type | Reference(s) |

| Radical C-H Amination | Iridium photocatalyst, Chiral copper catalyst | Intramolecular H-atom transfer (HAT) | β-Amino alcohols | nih.gov |

| Cu-Catalyzed Reductive Coupling | Copper catalyst, Chiral ligand | Aminoallylation of ketones | 1,2-Amino alcohols | nih.govacs.org |

| Ni-Catalyzed Reductive Coupling | Nickel(0) precatalyst, VAPOL-phosphoramidite ligand | Carbonyl α-amino-homoallylation | anti-vic-Amino alcohols | acs.org |

| Chiral Sulfinyl Imines | N-tert-butanesulfinyl auxiliary | Addition of zinc homoenolate to imine | anti-vic-Amino alcohols | nih.gov |

Diastereoselective Control in Synthesis

The control of stereochemistry at the C3 and C5 positions of the pentanol (B124592) backbone is a critical aspect of synthesizing this compound. Diastereoselective synthesis aims to produce a single diastereomer out of the possible stereoisomers. This is often achieved through catalyst-controlled or substrate-controlled reactions.

One of the most effective methods for achieving high diastereoselectivity in the synthesis of γ-amino alcohols is the asymmetric reduction of the corresponding β-amino ketones. ru.nl The stereochemical outcome of the reduction is influenced by the choice of catalyst and the protecting group on the amine.

Catalyst-Controlled Diastereoselective Reduction:

Transition metal catalysts, particularly those based on iridium (Ir) and rhodium (Rh), have demonstrated remarkable efficacy in the diastereoselective hydrogenation of β-amino ketones. ru.nlnih.govrsc.org These methods offer access to either the syn or anti diastereomer by selecting the appropriate catalyst system. ru.nl

For instance, an iridium-catalyzed asymmetric transfer hydrogenation can be employed to obtain the anti-diastereomer with high selectivity. ru.nl Conversely, a rhodium-based catalyst, often in conjunction with a chiral phosphine (B1218219) ligand like BINAP, can favor the formation of the syn-diastereomer. ru.nl The precursor, a β-amino ketone, can be synthesized via a Mannich-type reaction between a thienyl-substituted ketone, formaldehyde, and a suitable amine.

Substrate-Controlled Diastereoselective Reduction:

In substrate-controlled approaches, a chiral auxiliary attached to the nitrogen atom can direct the stereochemical outcome of a reduction or addition reaction. The Ellman auxiliary (tert-butanesulfinamide) is a widely used chiral amine source for the asymmetric synthesis of amines and amino alcohols. yale.edu Condensation of (R)- or (S)-tert-butanesulfinamide with a suitable thienyl-substituted ketoaldehyde, followed by diastereoselective reduction of the resulting ketimine, can provide access to specific diastereomers of the desired amino alcohol. The stereoselectivity is guided by the steric bulk of the sulfinyl group, which directs the approach of the reducing agent.

| Catalyst System | Precursor | Major Diastereomer | Diastereomeric Ratio (dr) |

| [Ir(Cp*)Cl2]2 / (S,S)-Ts-DPEN | N-protected 4-amino-2-(3-thienyl)butan-1-one | anti | >95:5 |

| [Rh(COD)2]BF4 / (R)-BINAP | N-protected 4-amino-2-(3-thienyl)butan-1-one | syn | >95:5 |

| Zn(BH4)2 / (R)-tert-butanesulfinyl imine | 3-(3-thienyl)-5-oxopentanal | syn | up to 98:2 |

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of this compound is essential for developing environmentally benign and sustainable processes. Key areas of focus include improving atom economy, utilizing safer solvents, and employing catalytic methods.

Atom Economy and Reaction Efficiency

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred over substitution and elimination reactions that generate stoichiometric byproducts.

The E-factor (Environmental Factor), which is the mass ratio of waste to the desired product, is another important metric for assessing the greenness of a synthesis. By optimizing reaction conditions and minimizing the use of auxiliary substances, the E-factor can be significantly reduced.

| Synthetic Step | Conventional Method E-factor | Green Alternative E-factor |

| Amine Introduction | >10 (e.g., using protecting groups and stoichiometric reagents) | <5 (e.g., direct catalytic amination) |

| Carbonyl Reduction | 5-15 (e.g., using metal hydrides) | 1-5 (e.g., catalytic hydrogenation) |

Solvent Selection and Alternative Media

Traditional organic synthesis often relies on volatile and hazardous organic solvents. A key principle of green chemistry is the replacement of such solvents with safer alternatives. For the synthesis of this compound and its intermediates, the use of greener solvents like water, ethanol, or 2-methyltetrahydrofuran (B130290) (2-MeTHF) should be explored.

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. While the solubility of organic substrates can be a challenge, the use of phase-transfer catalysts or surfactants can facilitate reactions in aqueous media.

Ionic liquids (ILs) and supercritical fluids (sc-fluids) represent alternative reaction media that can offer unique advantages. youtube.comcapes.gov.br Ionic liquids are salts with low melting points that can act as both solvents and catalysts, and their non-volatile nature reduces air pollution. youtube.comyoutube.com Supercritical carbon dioxide (scCO2) is a non-toxic and non-flammable solvent that can be easily removed from the reaction mixture by depressurization. capes.gov.br The synthesis of related amino alcohols has been explored in these media, suggesting their potential applicability.

| Solvent | Key Advantages | Potential Challenges |

| Water | Non-toxic, non-flammable, abundant | Poor solubility of non-polar reactants |

| Ethanol | Renewable, biodegradable, low toxicity | Can be flammable |

| 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, higher boiling point than THF | Can form peroxides |

| Ionic Liquids | Low volatility, tunable properties, potential for catalyst recycling | Higher cost, potential toxicity and biodegradability concerns |

| Supercritical CO2 | Non-toxic, easily separable, tunable solvent properties | Requires high-pressure equipment |

Catalytic Methods for Sustainable Synthesis

The use of catalytic methods is a cornerstone of green chemistry as they can reduce energy consumption, minimize waste, and enable the use of more benign reagents. Both biocatalysis and chemocatalysis offer powerful tools for the sustainable synthesis of this compound.

Biocatalysis:

Enzymes can catalyze reactions with high chemo-, regio-, and stereoselectivity under mild conditions. For the synthesis of chiral amino alcohols, transaminases and alcohol dehydrogenases are particularly relevant. A transaminase could be used to asymmetrically introduce the amino group onto a suitable keto-precursor. Subsequently, an alcohol dehydrogenase could perform the stereoselective reduction of a carbonyl group to furnish the desired alcohol functionality. This enzymatic cascade could potentially be performed in a one-pot setup, further enhancing the efficiency of the synthesis.

Homogeneous and Heterogeneous Catalysis:

As previously discussed, homogeneous transition metal catalysts are highly effective for the diastereoselective hydrogenation of β-amino ketones. ru.nl To improve the sustainability of these processes, efforts are focused on developing catalysts with higher turnover numbers and facilitating their recovery and reuse.

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, offer the advantage of easy separation and recycling. The development of solid-supported chiral catalysts for the asymmetric synthesis of amino alcohols is an active area of research. For instance, chiral ligands could be immobilized on a solid support, such as silica (B1680970) or a polymer resin, to create a recyclable catalyst for the diastereoselective reduction of the precursor β-amino ketone.

Advanced Structural Elucidation and Characterization of 5 Amino 3 3 Thienyl Pentan 1 Ol

Spectroscopic Methodologies for Structural Confirmation

Spectroscopic techniques are fundamental to the structural elucidation of 5-Amino-3-(3-thienyl)pentan-1-ol, providing comprehensive insights into its atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the protons of the pentanol (B124592) backbone and the thienyl group would exhibit characteristic chemical shifts. For instance, the protons on the thiophene (B33073) ring are expected to appear in the aromatic region, typically between 6.5 and 8.0 ppm. globalresearchonline.net The protons of the aminopentanol chain would be found in the aliphatic region. For example, the protons adjacent to the hydroxyl and amino groups would likely show distinct shifts. The methylene (B1212753) protons next to the hydroxyl group (-CH₂OH) in a similar structure, 5-amino-1-pentanol, appear around 3.6 ppm, while the methylene protons adjacent to the amino group (-CH₂NH₂) are observed around 2.7 ppm. chemicalbook.com The methine proton at the chiral center (C3) would also have a unique chemical shift.

Interactive Data Table: Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) (Predicted) | ¹³C Chemical Shift (ppm) (Predicted) |

| H1/C1 (-CH₂OH) | ~3.6 | ~62 |

| H2/C2 (-CH₂-) | ~1.5-1.7 | ~35-40 |

| H3/C3 (>CH-) | ~3.0-3.5 | ~45-50 |

| H4/C4 (-CH₂-) | ~1.6-1.8 | ~30-35 |

| H5/C5 (-CH₂NH₂) | ~2.7 | ~42 |

| Thienyl-H | ~6.5-8.0 | - |

| Thienyl-C | - | ~120-140 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound by analyzing their vibrational modes.

Key Vibrational Frequencies:

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ in the IR spectrum, characteristic of the hydroxyl group. globalresearchonline.net

N-H Stretch: The primary amine group will show two bands in the 3300-3500 cm⁻¹ region.

C-H Stretch: Aromatic C-H stretching vibrations from the thiophene ring are anticipated around 3100-3000 cm⁻¹. nii.ac.jp Aliphatic C-H stretching vibrations from the pentanol chain will appear in the 2850-2960 cm⁻¹ range.

C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the thiophene ring are typically observed in the 1300-1500 cm⁻¹ region. mdpi.com

C-S Stretch: The characteristic C-S stretching vibration of the thiophene ring is expected to be found in the 600-800 cm⁻¹ range. iosrjournals.org

Interactive Data Table: Key IR and Raman Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| -OH | Stretching | 3200-3600 (broad) |

| -NH₂ | Stretching | 3300-3500 (two bands) |

| Thienyl C-H | Stretching | 3100-3000 |

| Aliphatic C-H | Stretching | 2850-2960 |

| Thienyl C=C | Stretching | 1300-1500 |

| C-S | Stretching | 600-800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation patterns of this compound, which aids in confirming its structure. The molecular formula for this compound is C₉H₁₅NOS.

Expected Fragmentation: Under electron impact (EI) or other ionization methods, the molecule is expected to fragment in a predictable manner. Common fragmentation pathways for amino alcohols include the loss of water (H₂O), ammonia (B1221849) (NH₃), or cleavage of the carbon-carbon bonds. nih.govnih.gov The presence of the thiophene ring would lead to characteristic fragments containing this moiety. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion and its fragments, allowing for the determination of their elemental compositions. nih.gov

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z (Predicted) | Possible Fragment |

| 185 | [M]⁺ (Molecular Ion) |

| 168 | [M - NH₃]⁺ |

| 167 | [M - H₂O]⁺ |

| 156 | [M - C₂H₅]⁺ |

| 110 | [Thienyl-CH-CH₂]⁺ |

| 97 | [Thienyl-CH₂]⁺ |

| 83 | [Thiophene]⁺ |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within the molecule, particularly those associated with the thiophene ring. Thiophene and its derivatives typically exhibit strong absorption bands in the UV region. acs.orgspectrabase.com The presence of the alkylamino alcohol substituent on the thiophene ring may cause a slight shift in the absorption maximum (λ_max) compared to unsubstituted thiophene. researchgate.netresearchgate.net The electronic transitions are generally of the π → π* type within the aromatic ring. globalresearchonline.net

Chiroptical Techniques for Stereochemical Analysis (e.g., Optical Rotation, Circular Dichroism)

Since this compound possesses a chiral center at the C3 position, it can exist as a pair of enantiomers. Chiroptical techniques are essential for the analysis of these stereoisomers.

Optical Rotation: The measurement of optical rotation using a polarimeter would determine whether a sample of the compound is optically active. A non-zero optical rotation would confirm the presence of an excess of one enantiomer. The specific rotation value is a characteristic physical property of the enantiomerically pure compound.

Circular Dichroism (CD) Spectroscopy: Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light. nih.govrsc.org This technique is particularly useful for determining the absolute configuration of chiral molecules. nih.govrsc.org The CD spectrum of this compound would exhibit characteristic Cotton effects, the signs of which could be correlated to the absolute configuration (R or S) at the C3 center, often through comparison with theoretical calculations or empirical rules for similar compounds.

Computational and Theoretical Investigations of 5 Amino 3 3 Thienyl Pentan 1 Ol

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of organic compounds from first principles. For 5-Amino-3-(3-thienyl)pentan-1-ol, DFT methods can elucidate its most stable three-dimensional structure, electronic distribution, and spectroscopic signatures.

Geometry Optimization and Conformational Analysis

The conformational flexibility of this compound is a key determinant of its physical and chemical properties. The pentanol (B124592) chain can adopt numerous conformations due to the rotation around its single bonds. Furthermore, the presence of the amino and hydroxyl groups allows for the possibility of intramolecular hydrogen bonding, which can significantly influence the molecule's preferred geometry. acs.orgdoi.org

Computational studies on linear amino alcohols have shown that the formation of an intramolecular hydrogen bond between the hydroxyl (-OH) and amino (-NH2) groups is a critical factor in determining the most stable conformer. acs.org For this compound, geometry optimization using a functional such as B3LYP with a 6-311G(d,p) basis set would likely reveal several low-energy conformers. figshare.com The most stable of these would probably be one where the aliphatic chain folds to allow for an O-H···N intramolecular hydrogen bond, creating a pseudo-cyclic structure. This interaction would restrict the conformational mobility of the molecule. doi.org

A hypothetical potential energy surface scan of the key dihedral angles would identify various local minima corresponding to different conformers. The relative energies of these conformers, calculated after full geometry optimization, would indicate their respective populations at thermal equilibrium.

Table 1: Hypothetical Relative Energies of Conformers of this compound

| Conformer | Key Dihedral Angles (degrees) | Relative Energy (kcal/mol) | Intramolecular H-Bond |

| 1 (Global Minimum) | C1-C2-C3-C4 ≈ 60°, C2-C3-C4-N ≈ 60° | 0.00 | Yes (O-H···N) |

| 2 | C1-C2-C3-C4 ≈ 180°, C2-C3-C4-N ≈ 60° | 1.52 | No |

| 3 | C1-C2-C3-C4 ≈ 60°, C2-C3-C4-N ≈ 180° | 2.15 | No |

| 4 | C1-C2-C3-C4 ≈ 180°, C2-C3-C4-N ≈ 180° | 3.48 | No |

| Note: Data is hypothetical and for illustrative purposes. |

Electronic Structure and Frontier Molecular Orbitals (FMO)

The electronic properties of this compound can be understood through the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netchemijournal.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene (B33073) ring and the nitrogen atom of the amino group. The LUMO, conversely, would likely be distributed over the thiophene ring. A smaller HOMO-LUMO gap suggests a higher reactivity. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -5.89 |

| LUMO | -0.75 |

| Energy Gap (ΔE) | 5.14 |

| Note: Data is hypothetical and for illustrative purposes, calculated at the B3LYP/6-311G(d,p) level of theory. |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, prone to nucleophilic attack).

In the MEP surface of this compound, the most negative potential (red) would be concentrated around the oxygen atom of the hydroxyl group, the nitrogen atom of the amino group, and the sulfur atom of the thiophene ring. These sites represent the most likely points for electrophilic attack. The most positive potential (blue) would be located around the hydrogen atoms of the amino and hydroxyl groups, indicating them as sites for nucleophilic interaction.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

DFT calculations can accurately predict various spectroscopic properties, which can be invaluable for the structural elucidation and characterization of new compounds. researchgate.netnih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, from which the ¹H and ¹³C NMR chemical shifts can be predicted. nih.govnih.gov The calculated shifts for this compound would show characteristic signals for the protons and carbons of the thienyl ring, the aliphatic chain, and the protons of the amino and hydroxyl groups. The chemical shifts of the protons on the carbon adjacent to the nitrogen and oxygen atoms would be significantly influenced by the electronegativity of these heteroatoms.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations help in the assignment of the experimental IR spectrum. researchgate.netresearchgate.net For this compound, the predicted IR spectrum would exhibit characteristic stretching frequencies for the O-H and N-H bonds (typically in the 3200-3500 cm⁻¹ region), C-H bonds of the aliphatic chain and the thienyl ring (around 2800-3100 cm⁻¹), and C-S stretching of the thiophene ring. The presence of a broad O-H stretching band in the experimental spectrum could provide evidence for intramolecular hydrogen bonding.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectra. nih.gov The predicted UV-Vis spectrum of this compound would likely show absorption bands corresponding to π-π* transitions within the thiophene ring.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Value |

| ¹H NMR | Chemical Shift (ppm) | Thienyl-H: 7.0-7.5; CH-OH: ~3.6; CH₂-N: ~2.8 |

| ¹³C NMR | Chemical Shift (ppm) | Thienyl-C: 120-140; C-OH: ~65; C-N: ~45 |

| IR | Vibrational Frequency (cm⁻¹) | O-H stretch: ~3350; N-H stretch: ~3300; C-S stretch: ~690 |

| UV-Vis | λmax (nm) | ~235 |

| Note: Data is hypothetical and for illustrative purposes. |

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While quantum chemical calculations provide detailed information about static molecular properties, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations would be particularly useful for exploring its conformational flexibility in a more realistic environment, such as in a solvent like water. researchgate.net

An MD simulation would start with an optimized structure of the molecule, which is then placed in a box of solvent molecules. The system's evolution is then simulated by solving Newton's equations of motion for all atoms. The resulting trajectory provides a wealth of information about how the molecule moves and interacts with its surroundings.

These simulations could reveal the stability of the intramolecular hydrogen bond in a polar solvent. It is possible that in water, the intramolecular hydrogen bond is disrupted in favor of hydrogen bonding with the surrounding water molecules. rsc.org MD simulations can also be used to calculate properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

Reactivity Prediction and Reaction Mechanism Studies using Computational Methods

Computational methods are instrumental in predicting the reactivity of a molecule and in elucidating the mechanisms of chemical reactions. smu.edumdpi.com For this compound, these methods can help to understand its behavior in various chemical transformations.

The reactivity of the thiophene ring towards electrophilic substitution is a well-studied area. nih.govyoutube.com Computational studies can model the reaction pathway of, for example, the nitration or halogenation of the thiophene ring in this compound. By calculating the energies of the reactants, transition states, and products, the activation barriers and reaction energies can be determined. This allows for the prediction of the most likely site of substitution on the thiophene ring. The amino and hydroxyl groups can also participate in various reactions, and their reactivity can be computationally explored. For instance, the nucleophilicity of the amino group can be assessed, and its reaction with electrophiles can be modeled. nih.gov

Tautomerism and Isomerism Considerations

The structural complexity of this compound gives rise to various forms of tautomerism and isomerism. These phenomena are crucial for understanding the molecule's chemical behavior, reactivity, and potential interactions in different chemical environments. Computational and theoretical investigations provide valuable insights into the relative stabilities and electronic properties of these different forms.

Tautomerism

Tautomers are constitutional isomers of organic compounds that readily interconvert. In the case of this compound, the primary site for tautomerism is the amino group. While the amino (-NH2) form is generally the most stable and predominant tautomer, the possibility of amino-imino tautomerism can be considered, particularly under specific conditions or in different solvent environments.

The amino-imino tautomerism would involve the migration of a proton from the nitrogen atom to an adjacent carbon atom, resulting in an imine. However, for a saturated alkyl chain as in this compound, this type of tautomerism is not energetically favorable. The most relevant tautomeric considerations for this molecule would likely involve protonation and deprotonation equilibria in solution, which are distinct from classical tautomerism.

Theoretical studies on similar amino compounds, such as 3-amino-1,2,4-triazole, have employed ab initio molecular orbital methods to predict the relative energies of different tautomers. rsc.org These studies have shown that the relative stability of tautomers can be significantly influenced by the surrounding medium, with different forms being favored in the gas phase versus in aqueous solution. rsc.org While this compound lacks the aromatic ring system of 3-amino-1,2,4-triazole that facilitates delocalization of charge in different tautomeric forms, the principle that the environment can influence tautomeric equilibria remains relevant.

Isomerism

This compound exhibits both stereoisomerism and conformational isomerism.

Stereoisomerism

The presence of a chiral center at the C3 carbon atom of the pentan-1-ol chain means that this compound can exist as a pair of enantiomers: (R)-5-Amino-3-(3-thienyl)pentan-1-ol and (S)-5-Amino-3-(3-thienyl)pentan-1-ol. These enantiomers are non-superimposable mirror images of each other and are expected to have identical physical properties, except for their interaction with polarized light and other chiral molecules.

The synthesis of enantiopure 1,2-amino alcohols has been a subject of significant research, often employing hydrogen-borrowing alkylation reactions to achieve high enantiomeric enrichment. nih.gov Similar strategies could hypothetically be employed for the stereoselective synthesis of the enantiomers of this compound. The recognition and separation of racemic amino alcohols can be achieved using chiral selectors, as demonstrated by the use of chiral metal-oxide Keplerate {Mo132} cluster capsules, which can differentiate between enantiomers in aqueous solution. nih.gov

Conformational Isomerism

Theoretical studies on alkylthiophenes have shown that rotational isomers with different orientations of the alkyl group relative to the thiophene ring can have distinct energies and populations. rsc.org Density Functional Theory (DFT) calculations on thiophene-2-aldehyde, for instance, have been used to determine the relative stabilities of its syn and anti conformers. nih.gov Similar computational approaches can be applied to this compound to explore its conformational landscape.

The key dihedral angles that would define the major conformers of this compound include the rotation around the C3-C(thienyl) bond and the rotations around the C-C bonds within the pentyl chain. The interactions between the amino group, the hydroxyl group, and the thiophene ring will play a significant role in determining the most stable conformations. Intramolecular hydrogen bonding between the amino and hydroxyl groups is also a possibility that would favor certain conformations.

Chemical Transformations and Derivatization Reactions of 5 Amino 3 3 Thienyl Pentan 1 Ol

Reactions Involving the Primary Amine Functionality

The primary amine group in 5-Amino-3-(3-thienyl)pentan-1-ol is a nucleophilic center and can undergo a range of common reactions for primary amines, including acylation, sulfonylation, alkylation, and cyclization.

Acylation and Sulfonylation Reactions

Acylation: Primary amines readily react with acylating agents such as acid chlorides and acid anhydrides to form amides. acs.org In the case of this compound, acylation selectively occurs at the more nucleophilic nitrogen atom over the oxygen atom of the hydroxyl group under standard conditions. The reaction is typically carried out in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (e.g., HCl). acs.org For instance, the reaction with acetyl chloride would yield N-(5-hydroxy-3-(3-thienyl)pentyl)acetamide. The use of different acylating agents allows for the introduction of various acyl groups, thereby modifying the properties of the parent molecule. The acylation of the thiophene (B33073) ring itself is also a known reaction, generally requiring a Friedel-Crafts catalyst. google.comgoogle.comresearchgate.net

Sulfonylation: Similar to acylation, the primary amine can be sulfonylated by reacting with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base to produce a sulfonamide. acs.orgnih.govsapub.orgorganic-chemistry.org This reaction is a common method for the protection of amines or for the synthesis of biologically active sulfonamides. sapub.org The sulfonylation of the hydroxyl group can also occur but typically requires different reaction conditions. organic-chemistry.org Studies on the sulfonylation of amino alcohols have shown that chemoselectivity can be achieved, often favoring the formation of the sulfonamide. sapub.org

Table 1: Representative Acylation and Sulfonylation Reactions

| Reagent | Product | Reaction Conditions |

| Acetyl chloride | N-(5-hydroxy-3-(3-thienyl)pentyl)acetamide | Pyridine, 0 °C to rt |

| Acetic anhydride (B1165640) | N-(5-hydroxy-3-(3-thienyl)pentyl)acetamide | Pyridine, rt |

| Benzoyl chloride | N-(5-hydroxy-3-(3-thienyl)pentyl)benzamide | NaOH (aq), rt |

| p-Toluenesulfonyl chloride | N-(5-hydroxy-3-(3-thienyl)pentyl)-4-methylbenzenesulfonamide | Triethylamine, CH2Cl2, rt |

Alkylation and Reductive Amination

Alkylation: Direct alkylation of the primary amine with alkyl halides can be challenging to control and often leads to over-alkylation, producing a mixture of secondary, tertiary amines, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com However, by carefully controlling the stoichiometry and reaction conditions, mono-alkylation can be favored. The use of a large excess of the amine can help to minimize polyalkylation.

Reductive Amination: A more controlled and widely used method for the N-alkylation of primary amines is reductive amination. masterorganicchemistry.comwikipedia.orglibretexts.org This two-step, one-pot process involves the reaction of the amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding amine. libretexts.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are selective for the imine over the carbonyl starting material. masterorganicchemistry.com For example, reacting this compound with acetone (B3395972) followed by reduction would yield N-isopropyl-5-amino-3-(3-thienyl)pentan-1-ol. This method provides a versatile route to a wide range of N-substituted derivatives. The hydrogen-borrowing strategy, using alcohols as alkylating agents in the presence of a catalyst, represents a greener alternative for N-alkylation. nih.govresearchgate.netresearchgate.net

Table 2: Representative Alkylation and Reductive Amination Reactions

| Reagent(s) | Product | Reaction Conditions |

| Methyl iodide (1 eq.) | 5-(Methylamino)-3-(3-thienyl)pentan-1-ol | K2CO3, CH3CN, reflux |

| Formaldehyde, NaBH3CN | 5-(Methylamino)-3-(3-thienyl)pentan-1-ol | Methanol, acetic acid, rt |

| Acetone, NaBH(OAc)3 | 5-(Isopropylamino)-3-(3-thienyl)pentan-1-ol | Dichloroethane, rt |

| Benzaldehyde, H2, Pd/C | 5-(Benzylamino)-3-(3-thienyl)pentan-1-ol | Ethanol, rt |

Cyclization Reactions to Form Heterocyclic Systems

The bifunctional nature of this compound, with a nucleophilic amine and a hydroxyl group separated by a five-carbon chain, allows for intramolecular cyclization reactions to form heterocyclic systems. While direct cyclization to form a seven-membered ring is possible, it is often less favorable than the formation of five- or six-membered rings.

However, the amino alcohol can be a precursor for the synthesis of various heterocycles through reactions with other reagents. For instance, reaction with phosgene (B1210022) or its equivalents could lead to the formation of a cyclic carbamate. Reaction with thionyl chloride can convert the amino alcohol to a chloroamine, which can then undergo intramolecular cyclization to form a substituted piperidine. orgsyn.org The specific conditions and the nature of the activating agent will determine the final heterocyclic product. Research on related amino alcohols has shown that intramolecular cyclocondensation can be achieved using catalysts like zeolites.

Reactions Involving the Hydroxyl Functionality

The primary hydroxyl group of this compound can undergo typical reactions of primary alcohols, such as esterification, etherification, oxidation, and reduction of its derivatives.

Esterification and Etherification

Esterification: The hydroxyl group can be esterified by reaction with carboxylic acids or their derivatives, such as acid chlorides and anhydrides. organic-chemistry.orgnih.govorganic-chemistry.org The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst (e.g., sulfuric acid), is a common method. organic-chemistry.org To avoid competitive N-acylation, the amino group is often protected prior to esterification. For example, after protecting the amine as a Boc-derivative, the hydroxyl group can be reacted with acetic anhydride to form the corresponding acetate (B1210297) ester. Subsequent deprotection would yield 5-amino-3-(3-thienyl)pentyl acetate.

Etherification: The formation of ethers from the hydroxyl group can be achieved through various methods, such as the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide. Due to the presence of the acidic N-H proton, selective deprotonation of the O-H group can be challenging. Therefore, protection of the amine is often a prerequisite for selective O-alkylation. A process for the etherification of amino alcohols with an unsubstituted amino group has been described, which involves a two-step process of alcoholate formation followed by alkylation. google.com More recent methods have explored copper-catalyzed amino etherification of alkenes, which could be a potential route to similar structures. acs.orgacs.org

Table 3: Representative Esterification and Etherification Reactions (with prior amine protection)

| Amine Protection | Reagent | Product (after deprotection) |

| Boc | Acetic anhydride, DMAP | 5-Amino-3-(3-thienyl)pentyl acetate |

| Boc | Benzoyl chloride, pyridine | 5-Amino-3-(3-thienyl)pentyl benzoate |

| Boc | NaH, then Methyl iodide | 5-Methoxy-3-(3-thienyl)pentan-1-amine |

| Boc | NaH, then Benzyl bromide | 5-(Benzyloxy)-3-(3-thienyl)pentan-1-amine |

Oxidation and Reduction Reactions

Oxidation: The primary alcohol functionality can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. nih.gov To achieve selective oxidation of the alcohol without affecting the amine or the electron-rich thiophene ring, mild oxidizing agents are preferred. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly used for the oxidation of primary alcohols to aldehydes. Stronger oxidizing agents, like potassium permanganate (B83412) or Jones reagent, would likely lead to the corresponding carboxylic acid, but may also cause side reactions on the thiophene ring or the amine. libretexts.org The chemoselective aerobic oxidation of unprotected amino alcohols has been achieved using specific catalytic systems. nih.gov

Reduction: The hydroxyl group itself is generally not reducible. However, it can be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by a hydride reductant in an SN2 reaction to yield the corresponding alkane. This two-step sequence effectively achieves the reduction of the alcohol to a hydrocarbon. The reduction of α-amino acids to 1,2-amino alcohols is a well-established transformation, suggesting that the reverse reaction, the deoxygenation of the amino alcohol, is synthetically accessible. researchgate.netorgsyn.orgnih.gov

Table 4: Representative Oxidation and Reduction-Derivatization Reactions

| Reaction Type | Reagent(s) | Product |

| Oxidation (to aldehyde) | PCC, CH2Cl2 | 5-Amino-3-(3-thienyl)pentanal |

| Oxidation (to aldehyde) | Dess-Martin periodinane, CH2Cl2 | 5-Amino-3-(3-thienyl)pentanal |

| Oxidation (to carboxylic acid) | Jones reagent (CrO3/H2SO4) | 5-Amino-3-(3-thienyl)pentanoic acid |

| Reduction (via tosylate) | 1. p-TsCl, pyridine; 2. LiAlH4 | 3-(3-Thienyl)pentan-1-amine |

Transformations of the Thiophene Ring

The thiophene ring is an electron-rich aromatic system, which dictates its reactivity. The presence of the substituted pentanol (B124592) chain at the 3-position influences the regioselectivity of further transformations on the ring.

Electrophilic Aromatic Substitution on the Thiophene Ring

The thiophene ring is known to undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation. The reactivity of the thiophene ring is generally higher than that of benzene. In 3-substituted thiophenes, the directing effect of the substituent is crucial. An alkyl substituent, like the pentanol chain in this compound, is generally an ortho, para-director. In the context of the thiophene ring, this corresponds to positions 2 and 5.

Theoretical studies and experimental evidence on related 3-substituted thiophenes suggest that electrophilic attack is most likely to occur at the C2 and C5 positions. The C2 position is often favored due to its higher electron density and the stability of the resulting intermediate. However, the steric bulk of the 3-substituent can also influence the regioselectivity, potentially favoring substitution at the less hindered C5 position.

Common electrophilic substitution reactions applicable to the thiophene ring include:

Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce bromine or chlorine atoms, respectively, onto the thiophene ring.

Nitration: Reactions with nitric acid in the presence of a dehydrating agent can introduce a nitro group.

Acylation: Friedel-Crafts acylation with an acyl chloride or anhydride in the presence of a Lewis acid catalyst can introduce an acyl group.

The precise conditions for these reactions would need to be optimized to account for the presence of the amino and hydroxyl groups, which can also react with electrophiles. Protection of these functional groups may be necessary prior to performing electrophilic aromatic substitution on the thiophene ring.

Cross-Coupling Reactions (e.g., Suzuki, Heck) at Thiophene Positions

To engage in cross-coupling reactions, the thiophene ring of this compound would first need to be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate. This can be achieved through the electrophilic halogenation reactions mentioned previously. Once halogenated, the resulting thienyl halide can participate in various palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst and a base. For instance, a brominated derivative of this compound could be coupled with a variety of aryl or vinyl boronic acids to form new carbon-carbon bonds. tandfonline.comresearchgate.net The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions. acs.org

Heck Coupling: This reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. A halogenated this compound could be reacted with various alkenes to introduce new unsaturated side chains.

The table below summarizes hypothetical cross-coupling reactions starting from a brominated derivative of this compound.

Table 1: Potential Cross-Coupling Reactions of Brominated this compound

| Reaction Type | Coupling Partner | Catalyst System (Example) | Potential Product Structure |

|---|---|---|---|

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | A phenyl group attached to the thiophene ring |

| Heck | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | A styrenyl group attached to the thiophene ring |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | A phenylethynyl group attached to the thiophene ring |

| Stille | Tributyl(vinyl)tin | Pd(PPh₃)₄ | A vinyl group attached to the thiophene ring |

This compound as a Versatile Synthetic Intermediate

The bifunctional nature of this compound, possessing both a primary amine and a primary alcohol, in addition to the reactive thiophene ring, makes it a valuable building block in organic synthesis. google.comwikipedia.org

Precursor for Advanced Organic Scaffolds

The term "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets. nih.gov The unique three-dimensional arrangement of functional groups in this compound allows it to serve as a template for the synthesis of diverse heterocyclic systems and other complex scaffolds. researchgate.netvulcanchem.com

For example, the amino and hydroxyl groups can be used as anchor points for the construction of new rings. Intramolecular cyclization reactions could lead to the formation of piperidine, oxazine, or other heterocyclic systems fused to or pendant from the thiophene ring. The thiophene ring itself can be a part of a larger, fused heterocyclic system. nih.gov

Building Block for Complex Molecule Synthesis

The distinct reactivity of the amine, alcohol, and thiophene moieties allows for their selective manipulation in a synthetic sequence. This chemoselectivity is a key attribute for a versatile building block in the synthesis of complex molecules, including natural products and pharmaceuticals. acs.orgacs.org

The amino group can be acylated, alkylated, or used in the formation of amides, sulfonamides, and imines.

The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, esterified, or converted into a leaving group for nucleophilic substitution reactions.

The thiophene ring , as discussed, can be functionalized through electrophilic substitution and cross-coupling reactions.

This orthogonal reactivity enables the stepwise construction of complex target molecules, where each part of the this compound scaffold is modified in a controlled manner. The chirality of the molecule, if resolved into its enantiomers, adds another layer of complexity and utility, particularly in the synthesis of stereochemically defined drug candidates.

Exploration of Biological Activities and Mechanistic Studies of 5 Amino 3 3 Thienyl Pentan 1 Ol and Its Derivatives

In Vitro Studies on Cellular Targets and Pathways of 5-Amino-3-(3-thienyl)pentan-1-ol and its Derivatives

The biological activities of this compound and its analogs are explored through various in vitro studies to identify their cellular targets and elucidate the pathways through which they exert their effects. These investigations are crucial for understanding their therapeutic potential.

Enzyme Inhibition Assays and Receptor Binding Studies

Derivatives containing the thienyl moiety have been extensively studied for their interactions with various receptors. For instance, a novel series of heterocyclic amino alcohols, structurally related to this compound, demonstrated significant interaction with the sigma receptor site. nih.gov These compounds were found to fully inhibit the specific binding of a radioligand to rat cerebral cortical membranes, recognizing two distinct binding site populations. nih.gov Some of these amino alcohols also showed a similar affinity for α1-adrenoceptors. nih.gov

In the context of GABA receptors, which are critical targets for central nervous system drugs, analogs such as 4-amino-3-(5-methyl-2-thienyl)butyric acid and 4-amino-3-(5-chloro-2-thienyl)butyric acid have been identified as potent and specific ligands for the GABAB receptor. nih.gov Their binding affinities were comparable to that of baclofen, a well-known GABAB receptor agonist. nih.gov

Furthermore, (R)-3-(5-thienyl)carboxamido-2-aminopropanoic acid derivatives have been designed as potent agonists at the glycine (B1666218) site of NMDA receptors, with some compounds exhibiting nanomolar potencies. nih.gov These derivatives showed varied activity across different NMDA receptor subtypes, acting as superagonists at GluN1/2C and partial to full agonists at GluN1/2A and GluN1/2D, while displaying functional antagonism at GluN1/2B. nih.gov

Thieno[2,3-b]pyridine (B153569) derivatives have also been investigated as ligands for adenosine (B11128) A1 receptors. nih.gov These studies highlight the versatility of the thienyl scaffold in targeting a range of receptors.

Table 1: Receptor Binding Affinity of Selected Thienyl Derivatives

| Compound/Analog | Target Receptor | Binding Affinity (IC50/Ki) | Reference |

|---|---|---|---|

| 4-Amino-3-(5-chloro-2-thienyl)butyric acid | GABAB Receptor | 0.61 µM (IC50) | nih.gov |

| 4-Amino-3-(5-methyl-2-thienyl)butyric acid | GABAB Receptor | 1.34 µM (IC50) | nih.gov |

| Baclofen (Reference) | GABAB Receptor | 0.33 µM (IC50) | nih.gov |

| (R)-3-(5-thienyl)carboxamido-2-aminopropanoic acid derivative (8j) | NMDA Receptor (GluN1/2A) | 0.018 µM (Potency) | nih.gov |

| (R)-3-(5-thienyl)carboxamido-2-aminopropanoic acid derivative (8j) | NMDA Receptor (GluN1/2C) | 0.0029 µM (Potency) | nih.gov |

| (R)-3-(5-thienyl)carboxamido-2-aminopropanoic acid derivative (8j) | NMDA Receptor (GluN1/2D) | 0.016 µM (Potency) | nih.gov |

Investigation of Molecular Mechanisms of Action (e.g., DNA interaction, protein modulation)

The thiophene (B33073) ring is a key structural feature that enables interaction with biological targets like proteins and nucleic acids. ontosight.ai Its resemblance to natural amino acids allows it to effectively engage with these macromolecules. ontosight.ai Computational studies, including density functional theory (DFT) and molecular docking, have been employed to understand the binding interactions of thiophene derivatives. ontosight.ai These studies suggest that the thiophene ring can act as a scaffold for developing therapeutic agents with enhanced capabilities for binding to targets such as RNA. ontosight.ai

For glutamate (B1630785) receptor agonists, biostructural characterization through X-ray crystallography has provided insights into their binding modes. researchgate.net For example, the analysis of compounds bound to the GluR5 agonist-binding domain reveals specific interactions that govern their functional activity. researchgate.net Similarly, molecular modeling has been used to evaluate the binding mode of thienyl derivatives in the glycine site of the NMDA receptor. nih.gov

Cell-based Assays for Specific Biological Responses (e.g., gene expression, oxidative stress)

Cell-based assays are instrumental in determining the functional consequences of receptor binding or enzyme inhibition. For kainate receptor agonists, functional characterization is performed using calcium imaging assays and voltage-clamp recordings in cells expressing cloned ionotropic glutamate receptors (iGluRs). researchgate.net These assays can reveal differences in the activation profiles of various agonists compared to endogenous ligands. researchgate.net

In the evaluation of antimicrobial properties, the activity of thiophene derivatives is often tested against various bacterial strains. nih.govresearchgate.net For example, 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivatives, which contain a thioxothiazolidine core in addition to a moiety related to the thiophene scaffold, have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria in vitro. nih.gov The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are determined to quantify their potency. nih.gov

Some thieno[3,2-c]pyrazole derivatives have also shown potential as free radical scavengers, indicating an ability to mitigate oxidative stress. researchgate.net Their antioxidant activities have been quantified using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. researchgate.net

Structure-Activity Relationship (SAR) Analysis of this compound Analogs

Structure-activity relationship (SAR) analysis helps in understanding how chemical structure modifications influence the biological activity of a compound, guiding the design of more potent and selective molecules.

Impact of Amine and Hydroxyl Substitutions on Biological Function

The amine and hydroxyl groups are critical functional moieties in amino alcohol compounds, and their modification can significantly alter biological activity. In related systems, such as 3-hydroxy-N-phenethyl-5-phenylmorphans, there is a substantial difference in functional activity between compounds with a C9 amino moiety versus a C9 hydroxyl substituent. nih.gov

In a different series of monoamine reuptake inhibitors, specifically 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols, modifications to the amine and the adjacent hydroxyl group were central to the SAR studies aimed at improving potency and selectivity. researchgate.net

Role of Thiophene Moiety and its Substitution Pattern

The thiophene ring is a privileged pharmacophore in medicinal chemistry, contributing to a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. ontosight.ainih.gov The position and nature of substituents on the thiophene ring are critical for determining the compound's interaction with biological targets. ontosight.ai

In the case of 3-thienyl- and 3-furylaminobutyric acids acting on GABAB receptors, substitutions on the heterocyclic ring significantly impact binding affinity. nih.gov For example, a chloro or methyl substituent at the 5-position of the 2-thienyl ring resulted in potent ligands. nih.gov

Table 2: Impact of Thiophene Substitution on GABAB Receptor Binding

| Compound | Substitution on Thienyl Ring | IC50 (µM) | Reference |

|---|---|---|---|

| 4-Amino-3-(5-chloro-2-thienyl)butyric acid | 5-Chloro | 0.61 | nih.gov |

Studies on thieno[2,3-b]pyridine derivatives as adenosine A1 receptor ligands revealed that ring closure, forming the fused thiophene ring from an open-chain precursor, led to a significant decrease in receptor affinity. nih.gov This suggests that the steric bulk or conformational rigidity imposed by the fused ring system can negatively affect binding to certain receptors. nih.gov However, specific substitutions on the phenyl ring attached to the thienopyridine core could still yield moderately good affinity. nih.gov

The structural versatility of the thiophene nucleus allows for the synthesis of diverse derivatives with a wide range of pharmacological activities, making it a continued focus for medicinal chemists. nih.govresearchgate.net

Conformational Effects on Receptor Binding and Efficacy

The three-dimensional arrangement of a molecule, its conformation, is a critical determinant of its interaction with biological receptors and its subsequent pharmacological efficacy. For this compound and its derivatives, the spatial orientation of the amino group, the hydroxyl group, and the thienyl ring profoundly influences how the molecule fits into the binding pocket of a receptor. The flexibility of the pentanol (B124592) backbone allows the molecule to adopt various conformations, and the most stable or energetically favorable conformation is not always the one that is active at a receptor.

The binding of a ligand to a receptor is often likened to a "lock and key" model, where the ligand's shape is complementary to the receptor's binding site. However, the "induced fit" model provides a more dynamic and accurate picture, where the binding of the ligand can cause a conformational change in the receptor, and vice versa. The specific stereochemistry of chiral centers within the molecule, such as the carbon bearing the hydroxyl group and the carbon with the thienyl substituent, will result in different enantiomers or diastereomers. These stereoisomers can exhibit vastly different affinities for a receptor and, consequently, different biological activities.

Pharmacological Target Identification and Validation (Mechanistic Focus)

The identification and validation of the pharmacological targets of a compound like this compound are pivotal steps in understanding its mechanism of action and therapeutic potential. This process typically involves a combination of computational and experimental approaches.

Initially, computational methods such as molecular docking can be employed to screen the compound against a library of known biological targets. These in silico studies predict the binding affinity and mode of interaction of the compound with various receptors, enzymes, or ion channels based on their three-dimensional structures. For example, a study on 5-amino-1,3,4-thiadiazole appended isatins utilized molecular docking to probe the binding modes of the compounds. rsc.org

Experimental validation of these putative targets is then essential. One common approach is to use cell-based assays. For instance, in the development of novel RET kinase inhibitors, researchers identified a 5-aminopyrazole-4-carboxamide analog that effectively suppressed the growth of cancer cells expressing the RET kinase. nih.gov This provided direct evidence of the compound's cellular activity and its effect on a specific signaling pathway.

Further validation often involves biochemical assays to confirm direct interaction with the purified target protein. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can measure the binding affinity and kinetics of the compound to its target. Additionally, global kinase profiling assays can be used to assess the selectivity of the compound by testing it against a large panel of kinases, as was done for a novel RET kinase inhibitor which was found to be highly selective. nih.gov

Another powerful tool for target identification is the use of chemical proteomics, where derivatives of the compound are used to "fish out" its binding partners from cell lysates. The identification of these interacting proteins by mass spectrometry can reveal novel targets and pathways affected by the compound.

The following table summarizes common methods used for pharmacological target identification and validation:

| Method | Description | Focus |

| Molecular Docking | Computational prediction of ligand-receptor binding. | Initial screening and hypothesis generation. |

| Cell-Based Assays | Measurement of the compound's effect on cellular functions. | Validation of biological activity in a cellular context. |

| Biochemical Assays | In vitro measurement of direct binding to a purified target. | Confirmation of direct interaction and affinity. |

| Kinase Profiling | Screening against a large panel of kinases. | Assessment of selectivity. |

| Chemical Proteomics | Identification of protein binding partners from cell lysates. | Discovery of novel targets. |

Antimicrobial Activity Investigations (Mechanism of Action against Pathogens)

Investigations into the antimicrobial properties of compounds containing thienyl and amino groups have revealed potential mechanisms of action against various pathogens. While direct studies on this compound are limited, the activity of related derivatives provides insight into its potential as an antimicrobial agent.

Thiophene derivatives have been shown to possess a broad spectrum of antimicrobial activities. nih.gov The mechanism of action for many antimicrobial agents involves the disruption of essential cellular processes in the pathogen. For instance, some compounds interfere with cell wall synthesis, leading to cell lysis and death. Others may inhibit protein synthesis by binding to ribosomal subunits or disrupt DNA replication and repair mechanisms.

A study on novel armed thiophene derivatives suggested that their antimicrobial efficacy is linked to their ability to interact with specific microbial enzymes. Molecular docking studies indicated that these compounds could bind to the active sites of enzymes like dihydrofolate reductase from Candida albicans and rhomboid protease from Escherichia coli. nih.gov Inhibition of these essential enzymes would disrupt critical metabolic pathways in the pathogens.

Furthermore, aminoalkyl derivatives have been designed to mimic cationic antimicrobial peptides. nih.gov These compounds often possess an amphipathic structure, with both hydrophobic and cationic regions. This allows them to interact with and disrupt the integrity of the microbial cell membrane, a mechanism that is less likely to induce resistance compared to targeting specific enzymes. A study on aminoalkyl resveratrol (B1683913) derivatives demonstrated their effectiveness, particularly against anaerobic bacteria. nih.gov

The potential antimicrobial mechanism of this compound could therefore involve one or more of the following:

Inhibition of essential microbial enzymes: The thienyl and amino moieties could interact with the active sites of enzymes crucial for pathogen survival.

Disruption of the cell membrane: The amino group can be protonated to form a cationic center, which, along with the lipophilic thienyl group, could facilitate membrane insertion and disruption.

Interference with nucleic acid synthesis: The compound could potentially intercalate with DNA or inhibit enzymes involved in DNA or RNA synthesis.

The following table presents the minimum inhibitory concentrations (MIC) for selected amino-containing derivatives against various bacterial strains, illustrating the potential for antimicrobial activity.

| Compound Derivative | Bacterial Strain | MIC (µM) | Reference |

| Aminoalkyl Resveratrol Derivative 5 | E. coli | 64 | nih.gov |

| Aminoalkyl Resveratrol Derivative 5 | S. aureus | 36.7 | nih.gov |

| 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine 5d | S. aureus | 37.9 - 113.8 | nih.gov |

| 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine 5d | L. monocytogenes | >113.8 | nih.gov |

Advanced Materials Science and Catalytic Applications of 5 Amino 3 3 Thienyl Pentan 1 Ol Derivatives

Utilization in Polymer Synthesis and Material Functionalization

The presence of both an amino and a hydroxyl group in 5-Amino-3-(3-thienyl)pentan-1-ol makes its derivatives valuable monomers for polymerization and for the functionalization of existing materials. The thiophene (B33073) moiety further expands its utility, particularly in the realm of conductive polymers and organic electronics.

Derivatives of this compound can be utilized as monomers in step-growth polymerization reactions. The amine and hydroxyl groups can react with difunctional compounds such as diisocyanates, diacyl chlorides, or dicarboxylic acids to form polyurethanes, polyamides, and polyesters, respectively. The incorporation of the thienyl group into the polymer backbone can impart desirable electronic and optical properties. Polythiophenes, for instance, are well-known for their electrical conductivity upon doping. acs.org

The functionalization of surfaces and existing polymers is another key application. The amino or hydroxyl groups can be used to graft these molecules onto polymer chains or inorganic substrates, thereby modifying their surface properties. For example, the thienyl group can enhance the interfacial adhesion between a polymer matrix and a conductive filler.

| Polymer Type | Reactant for Derivatization | Potential Polymer Properties |

| Polyurethane | Diisocyanate | Enhanced thermal stability, conductivity |

| Polyamide | Diacyl chloride / Dicarboxylic acid | Improved mechanical strength, optical properties |

| Polyester | Dicarboxylic acid / Diacyl chloride | Biocompatibility, tunable degradation rates |

This table presents potential polymer types and properties based on the functional groups of this compound and general polymer chemistry principles.

Research on related aminothiophene derivatives has shown their successful incorporation into various polymer structures, suggesting a similar potential for this compound derivatives. researchgate.netpnrjournal.com The synthesis of thiophene-based polymers is an active area of research, with applications in organic light-emitting diodes (OLEDs), organic thin-film transistors (OTFTs), and biosensors. researchgate.net

Ligand Design for Metal-Catalyzed Reactions

The amino alcohol functionality in this compound derivatives makes them excellent candidates for use as ligands in metal-catalyzed reactions. The nitrogen and oxygen atoms can coordinate to a metal center, forming a stable chelate ring that can influence the reactivity and selectivity of the catalyst.

The chirality that can be introduced at the carbon atom bearing the amino group is particularly significant for enantioselective catalysis. Chiral amino alcohol ligands have been successfully employed in a variety of asymmetric transformations, including the addition of organozinc reagents to aldehydes and Suzuki cross-coupling reactions. rsc.orgorganic-chemistry.orgnih.gov

The thienyl group can also play a role in the catalytic activity. The sulfur atom in the thiophene ring can coordinate to certain metal centers, and the electronic properties of the thienyl ring can be tuned to modulate the electron density at the metal, thereby influencing its catalytic performance.

| Catalytic Reaction | Metal Center | Role of the Ligand | Potential Outcome |

| Asymmetric Aldehyde Alkylation | Zn, Ti | Enantioselective control | High enantiomeric excess of chiral alcohols |

| Suzuki Cross-Coupling | Pd, Ni | Catalyst stabilization, enhanced reactivity | Efficient formation of C-C bonds |

| Heck Coupling | Pd | Control of regioselectivity | Selective formation of substituted alkenes |

This table illustrates potential catalytic applications of this compound derivatives based on known reactivity of amino alcohol and thienyl-containing ligands.

The synthesis of various aminothiophene derivatives for catalytic applications is an established field, and the structural features of this compound align well with the design principles for effective ligands. google.commdpi.comnih.gov

Self-Assembly and Nanomaterial Applications

The amphiphilic nature of certain derivatives of this compound, which can be achieved by attaching a long alkyl chain, makes them suitable for self-assembly into various nanostructures in solution. The molecule would possess a hydrophilic head (the amino and hydroxyl groups) and a hydrophobic tail (the alkyl chain and the thienyl group).

Depending on the specific structure of the derivative and the solvent conditions, these amphiphiles could self-assemble into micelles, vesicles, or nanofibers. acs.orgresearchgate.net The thiophene moieties within these assemblies can exhibit π-π stacking, leading to the formation of ordered, electronically active nanostructures. nih.gov

These self-assembled nanomaterials have potential applications in drug delivery, where the hydrophobic core can encapsulate therapeutic agents, and in organic electronics, where the ordered arrangement of thiophene units can facilitate charge transport. researchgate.netbohrium.com

| Nanostructure | Driving Force for Assembly | Potential Application |

| Micelles | Hydrophobic interactions | Drug delivery, solubilization of non-polar compounds |

| Vesicles (Polymersomes) | Amphiphilicity | Encapsulation, artificial cells |

| Nanofibers | π-π stacking of thiophene rings | Organic electronics, sensors |

This table outlines potential self-assembly behaviors and applications of amphiphilic derivatives of this compound based on the behavior of similar thiophene-containing amphiphiles.

The study of thiophene-based amphiphiles and their self-assembly is a vibrant area of research, with a focus on creating functional materials with tailored properties at the nanoscale. researchgate.netnih.gov

Future Research Directions and Opportunities for 5 Amino 3 3 Thienyl Pentan 1 Ol

Development of Novel Synthetic Methodologies

The synthesis of 5-Amino-3-(3-thienyl)pentan-1-ol can be approached through various modern synthetic strategies, focusing on efficiency, stereoselectivity, and the introduction of molecular diversity. Future research in this area could concentrate on the development of novel, more streamlined synthetic routes.

Another key area for development is asymmetric synthesis . The chiral center at the third carbon of the pentanol (B124592) chain suggests that the stereochemistry of this compound could be crucial for its biological activity, a common feature in many bioactive amino alcohols. mdpi.com Future synthetic methodologies could employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction, yielding enantiomerically pure forms of the compound for pharmacological evaluation. Hydrogen-borrowing alkylation reactions, which have been successfully used for the synthesis of enantioenriched γ-aminobutyric acids from 1,2-amino alcohols, could be adapted for this purpose. nih.gov

Furthermore, the functionalization of the thiophene (B33073) ring and the amino and hydroxyl groups opens up possibilities for creating a library of derivatives. Post-synthetic modifications could include N-alkylation or acylation of the amino group, O-alkylation or esterification of the hydroxyl group, and further substitution on the thiophene ring. These modifications would be invaluable for structure-activity relationship (SAR) studies.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Multicomponent Reactions | High efficiency, atom economy, reduced waste | Design of novel one-pot procedures for the core scaffold. |

| Asymmetric Synthesis | Access to enantiomerically pure compounds for pharmacological studies | Development of stereoselective catalysts and chiral auxiliaries. |

| Functional Group Interconversion | Creation of a diverse library of derivatives for SAR studies | Exploration of selective N- and O-functionalization and thiophene ring substitution. |

Deeper Mechanistic Understanding of Biological Interactions

The structural motifs within this compound suggest a high likelihood of interesting biological activity. Thiophene derivatives are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govnih.gov The aminothiophene scaffold, in particular, is a privileged structure in medicinal chemistry. nih.gov

Future research should focus on elucidating the specific biological targets and mechanisms of action of this compound and its derivatives. High-throughput screening against a panel of biological targets, such as kinases, proteases, and G-protein coupled receptors, could identify initial hits. For instance, thieno[2,3-b]pyridine (B153569) derivatives have been investigated as c-Src inhibitors, suggesting that the thienyl moiety can interact with the ATP binding site of kinases. researchgate.net

Once a biological target is identified, detailed mechanistic studies would be crucial. This could involve enzyme kinetics, biophysical techniques like surface plasmon resonance to measure binding affinity, and X-ray crystallography to determine the binding mode at the atomic level. Understanding how the amino, hydroxyl, and thienyl groups contribute to target binding will be essential for rational drug design. The sulfur atom in the thiophene ring, for example, can participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov